molecular formula C10H17N3O3 B13487767 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-methylpropanamide

2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-methylpropanamide

Cat. No.: B13487767
M. Wt: 227.26 g/mol
InChI Key: PFNJLQVMOWCAQD-UHFFFAOYSA-N
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Description

2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-methylpropanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a pyrrolidinyl ring, and a methylpropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,3-dimethyl-2,5-dioxopyrrolidine with an appropriate amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-methylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoic acid
  • 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide

Uniqueness

Compared to similar compounds, 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-methylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylpropanamide moiety, in particular, may enhance its stability and reactivity in certain contexts, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H17N3O3

Molecular Weight

227.26 g/mol

IUPAC Name

2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-methylpropanamide

InChI

InChI=1S/C10H17N3O3/c1-9(2)4-6(14)13(8(9)16)5-10(3,12)7(11)15/h4-5,12H2,1-3H3,(H2,11,15)

InChI Key

PFNJLQVMOWCAQD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)N(C1=O)CC(C)(C(=O)N)N)C

Origin of Product

United States

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